molecular formula C12H7FN4O4 B1394539 (Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one CAS No. 1322616-34-1

(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one

Cat. No. B1394539
M. Wt: 290.21 g/mol
InChI Key: IHYDPJKFRHSULT-WTKPLQERSA-N
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Description

The compound “(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one” is a complex organic molecule. It contains several functional groups including a fluoro group, a nitro group, an isobenzofuranone group, and a 1,2,4-triazole group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoro, nitro, isobenzofuranone, and 1,2,4-triazole groups would likely have a significant impact on the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitro group might be reduced to an amino group, or the fluoro group might be replaced by another group in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar nitro group might increase its solubility in water .

Scientific Research Applications

1. Anticancer Properties of p-cymene Ru(II) Complexes

  • Application Summary: The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
  • Methods of Application: The methods of application involve synthesis and structural characterization of the complexes, followed by testing their anticancer activity on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .

2. Synthesis and Biological Evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

  • Application Summary: A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .
  • Methods of Application: The methods of application involve the synthesis of the hybrids and their structural establishment by NMR and MS analysis .
  • Results or Outcomes: In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 mM, compared with reference drug doxorubicin (19.7 and 22.6 M, respectively) .

3. Use of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

  • Application Summary: This compound is being traded by Jinan Tochem Co., Ltd . The specific applications are not mentioned in the snippet.
  • Results or Outcomes: The results or outcomes of using this compound are not explicitly mentioned in the snippet .

3. Use of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

  • Application Summary: This compound is being traded by Jinan Tochem Co., Ltd . The specific applications are not mentioned in the snippet.
  • Results or Outcomes: The results or outcomes of using this compound are not explicitly mentioned in the snippet .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it might be hazardous to handle. Additionally, if it is a drug, it might have side effects or toxicities that need to be considered .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, studying its properties in more detail, or developing new methods for its synthesis .

properties

IUPAC Name

(3Z)-6-fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O4/c1-16-10(14-5-15-16)4-9-11-7(12(18)21-9)2-6(13)3-8(11)17(19)20/h2-5H,1H3/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYDPJKFRHSULT-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C=C2C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)/C=C\2/C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one

CAS RN

1322616-34-1
Record name 1(3H)-Isobenzofuranone, 6-fluoro-3-[(1-methyl-1H-1,2,4-triazol-5-yl)methylene]-4-nitro-, (3Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 3
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 5
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Reactant of Route 6
Reactant of Route 6
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one

Citations

For This Compound
2
Citations
B Wang, D Chu, Y Feng, Y Shen… - Journal of Medicinal …, 2016 - ACS Publications
We discovered and developed a novel series of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors. Lead optimization led to the identification of (…
Number of citations: 145 pubs.acs.org
V Palve, CE Knezevic, DS Bejan, Y Luo, X Li… - Cell Chemical …, 2022 - cell.com
PARP inhibitors (PARPis) display single-agent anticancer activity in small cell lung cancer (SCLC) and other neuroendocrine tumors independent of BRCA1/2 mutations. Here, we …
Number of citations: 16 www.cell.com

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